4-(thiophen-3-yl)-1-(thiophene-3-carbonyl)piperidine
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Description
4-(thiophen-3-yl)-1-(thiophene-3-carbonyl)piperidine is a useful research compound. Its molecular formula is C14H15NOS2 and its molecular weight is 277.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiophen-3-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is a compound with potential anticancer activity . The primary targets of this compound are cancer cells, specifically Raji and HL60 human cancer cells . These cells have shown more sensitivity to the compound compared to other cancer cells .
Mode of Action
Thiophen-3-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone interacts with its targets, the Raji and HL60 cancer cells, by inhibiting their growth . The compound exerts its action by binding to specific receptors on the cancer cells, leading to changes in the cells that result in growth inhibition .
Biochemical Pathways
It is known that the compound’s action leads to the inhibition of cancer cell growth, suggesting that it may interfere with the pathways involved in cell proliferation .
Pharmacokinetics
In silico evaluations suggest that the compound should present good passive oral absorption . This implies that the compound could be bioavailable and reach its target cells when administered orally .
Result of Action
The result of the action of Thiophen-3-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is the inhibition of growth in Raji and HL60 cancer cells . This suggests that the compound could have potential therapeutic effects in the treatment of cancers that involve these cells .
Biochemical Analysis
Biochemical Properties
Thiophen-3-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has been found to interact with various enzymes and proteins, exerting its effects through these interactions
Cellular Effects
In cellular studies, Thiophen-3-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has shown to have a significant impact on Raji and HL60 cancer cells, exhibiting a high growth inhibitory effect . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
thiophen-3-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS2/c16-14(13-4-8-18-10-13)15-5-1-11(2-6-15)12-3-7-17-9-12/h3-4,7-11H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXCALYUCUYEFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.